{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
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Overview
Description
{3-methylbicyclo[111]pentan-1-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C7H11ClO2S It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride typically involves the reaction of (3-Methyl-1-bicyclo[1.1.1]pentanyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanol+Methanesulfonyl chloride→(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation: Oxidative conditions can convert the sulfonyl chloride group to sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Major Products Formed
Nucleophilic substitution: Produces sulfonamides, sulfonate esters, or sulfonate thioesters.
Reduction: Yields sulfonamides or sulfonic acids.
Oxidation: Forms sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is used as a reagent for introducing the bicyclo[1.1.1]pentane moiety into target molecules. This can enhance the rigidity and three-dimensionality of the resulting compounds, which is valuable in the design of pharmaceuticals and materials.
Biology and Medicine
The compound’s unique structure makes it a potential candidate for drug development. Its rigid bicyclo[1.1.1]pentane core can serve as a bioisostere for phenyl rings, potentially improving the pharmacokinetic properties of drug candidates.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block.
Mechanism of Action
The mechanism of action of {3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride depends on the specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the bicyclo[1.1.1]pentane core can interact with molecular targets, potentially altering their function or stability.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1-bicyclo[1.1.1]pentanyl)methanol: The precursor to the sulfonyl chloride derivative.
Bicyclo[1.1.1]pentane derivatives: Other derivatives with different functional groups attached to the bicyclo[1.1.1]pentane core.
Uniqueness
{3-methylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride is unique due to its combination of the bicyclo[1.1.1]pentane core and the reactive sulfonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2S/c1-6-2-7(3-6,4-6)5-11(8,9)10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZLCOSYIRKOPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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